molecular formula C28H19ClINO4 B332816 4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE

4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE

Cat. No.: B332816
M. Wt: 595.8 g/mol
InChI Key: JELXRZJSBAUQHB-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzylidene Intermediate: This involves the reaction of 2-chlorobenzyl alcohol with 3-iodo-5-methoxybenzaldehyde under basic conditions to form the benzylidene intermediate.

    Oxazole Ring Formation: The benzylidene intermediate is then reacted with 1-naphthylamine and a suitable carboxylic acid derivative to form the oxazole ring.

    Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenated positions can be substituted using nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: Similar structure but different functional groups.

    4-[(4-chlorobenzyl)oxy]-4′-cyanoazobenzene: Another compound with a similar benzylidene structure but different substituents.

Uniqueness

4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H19ClINO4

Molecular Weight

595.8 g/mol

IUPAC Name

(4Z)-4-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-naphthalen-1-yl-1,3-oxazol-5-one

InChI

InChI=1S/C28H19ClINO4/c1-33-25-15-17(13-23(30)26(25)34-16-19-8-3-5-12-22(19)29)14-24-28(32)35-27(31-24)21-11-6-9-18-7-2-4-10-20(18)21/h2-15H,16H2,1H3/b24-14-

InChI Key

JELXRZJSBAUQHB-OYKKKHCWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)I)OCC5=CC=CC=C5Cl

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)I)OCC5=CC=CC=C5Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)I)OCC5=CC=CC=C5Cl

Origin of Product

United States

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